1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
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Overview
Description
1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorophenyl group and the spirocyclic framework contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. One common method includes the reaction of a suitable cyclohexanone derivative with a fluorophenyl reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic core provides structural stability and influences the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-1,3-dithiane Spiranes: These compounds share a similar spirocyclic framework but differ in the heteroatoms present in the rings.
Bis(1,3-oxathiane) Spiranes: Similar spirocyclic compounds with different heteroatoms and substituents.
1,9-Diazaspiro[5.5]undecane Derivatives: These compounds have a similar spirocyclic structure but contain nitrogen atoms in the rings .
Uniqueness
1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21FO3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
InChI |
InChI=1S/C18H21FO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
InChI Key |
GYPSTFUVVSHSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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